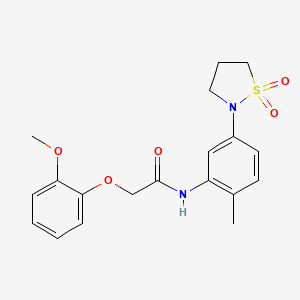

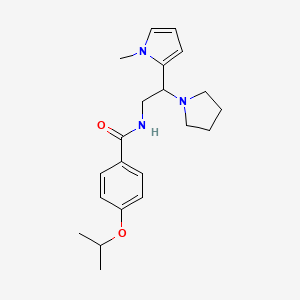

![molecular formula C25H19N3O3S3 B2728010 N-[3-(1,3-苯并噻唑-2-基)-6-甲基-4,5,6,7-四氢-1-苯并噻吩-2-基]-5-硝基-1-苯并噻吩-2-羧酰胺 CAS No. 329903-02-8](/img/structure/B2728010.png)

N-[3-(1,3-苯并噻唑-2-基)-6-甲基-4,5,6,7-四氢-1-苯并噻吩-2-基]-5-硝基-1-苯并噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a tetrahydrobenzothiophene ring, and a benzothiophene ring . The benzothiazole ring is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The compounds are usually synthesized in high yields and their structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS) . Quantitative structure-activity relationship (QSAR) models are often generated to understand the activity contributions due to structural and substituent effects .Chemical Reactions Analysis

The chemical reactions involving these compounds are typically characterized by high yields. The reactions often involve direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of HOBt and EDCl .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized using various techniques. For instance, the melting point (M.P), Rf value, and FT-IR spectrum are often reported . Some benzothiazole derivatives also exhibit luminescent properties .科学研究应用

抗肿瘤活性

研究人员已探索了苯并噻唑衍生物的抗肿瘤潜力。例如,一项研究重点介绍了对肿瘤细胞系显示选择性细胞毒性的衍生物的合成,一种特定的化合物显示出显着的体内肿瘤生长抑制 (Yoshida 等人,2005 年)。类似地,另一项工作合成了一系列苯并噻唑羧酰胺,评估了它们的利尿和抗肿瘤活性,某些化合物显示出有希望的结果 (Yar & Ansari,2009 年)。

杂环化合物的合成路线

开发创造苯并噻唑和相关杂环化合物的合成新途径一直是一个重点领域。例如,光环化技术已被用于生成苯并噻吩并[2,3-c]喹啉,同时探索了它们形成新的杂环环系 (Mckenney & Castle,1987 年) 的潜力。另一项研究讨论了 N-芳基-3-氨基-4-硝基异噻唑-5(2H)-亚胺的合成,展示了在特定条件下自发异构化生成苯并噻唑,表明了一种创建不同结构的方法 (Argilagos 等人,1997 年)。

细胞毒和抗菌活性

寻找新的细胞毒和抗菌剂导致了苯并噻唑衍生物的探索。一系列 N-取代-6-甲基-4-{4-[5-(4-硝基苯基)-1,3,4-恶二唑-2-基]甲氧基苯基}-2-氧代-1,2,3,4-四氢嘧啶-5-羧酰胺被合成并评估了它们的体外抗糖尿病活性,展示了苯并噻唑支架在药物发现中的多功能性 (Lalpara 等人,2021 年)。

电化学合成和表征

报道了一种涉及 TEMPO 催化的电解 C-H 硫代化方法,用于从硫酰胺合成苯并噻唑和噻唑并吡啶。这种无金属和试剂的方法为这些杂环提供了可持续的途径,突出了电化学在有机合成中的作用 (Qian 等人,2017 年)。

未来方向

Benzothiazole derivatives have been extensively investigated due to their diverse biological activities and their potential as therapeutic agents . Future research could focus on optimizing the synthesis process, exploring their biological activities in more detail, and developing more potent biologically active benzothiazole-based drugs .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3S3/c1-13-6-8-16-20(10-13)34-25(22(16)24-26-17-4-2-3-5-19(17)33-24)27-23(29)21-12-14-11-15(28(30)31)7-9-18(14)32-21/h2-5,7,9,11-13H,6,8,10H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJYCABGOQJHSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(S5)C=CC(=C6)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

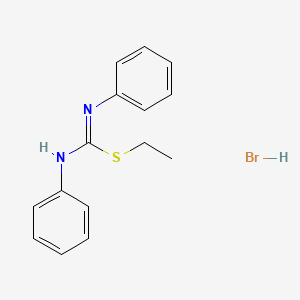

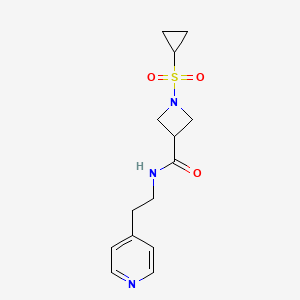

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2727936.png)

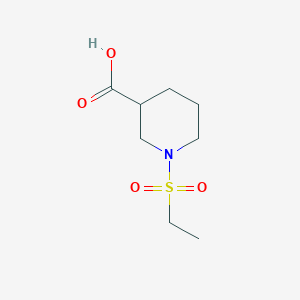

![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)

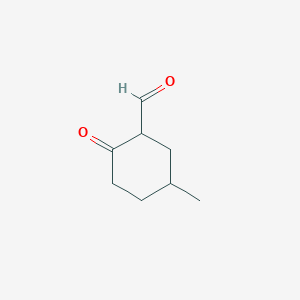

![(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727938.png)

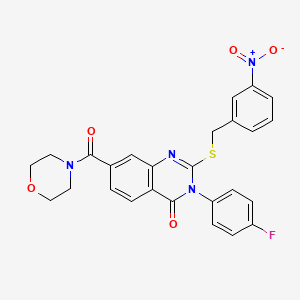

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2727939.png)

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)